molecular formula C12H17NO4S B1450974 2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1218292-36-4

2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No.: B1450974
CAS No.: 1218292-36-4
M. Wt: 271.33 g/mol
InChI Key: BTMDVCIJJNFLPG-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound with the CAS Number: 1218292-36-4 . It has a molecular weight of 271.34 . The IUPAC name for this compound is 2-[4-methyl (methylsulfonyl)anilino]butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Metabolic Pathways and Bioefficacy of Methionine Sources

A review highlighted the chemical, metabolic, nutritional, and statistical aspects of the bioefficacy of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met), focusing on their use as methionine sources in animal feeds. It discussed the differences in absorption, enzymatic conversion, and utilization of these compounds by animals, noting how these differences influence feed consumption and growth at various levels of dietary supplementation. The review emphasized the need for appropriate statistical methods to compare the bioefficacy of these methionine sources due to their differing dose-response curves (Vázquez-Añón et al., 2017).

Health Benefits of Sulforaphane

Another study focused on sulforaphane [SFN: 1-isothiocyanato-4-(methylsulfinyl)butane], a compound similar in structure to the one , noting its wide range of biological effects. SFN, found in cruciferous vegetables, has shown antioxidative, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. This comprehensive review of SFN's biological and pharmacological activities underscores the potential for compounds with similar structures to exhibit significant health benefits (Kim & Park, 2016).

Environmentally Friendly Alternatives for Industrial Applications

Sulfamic acid, though not directly related, shares a similar interest in the context of environmentally friendly applications. A review presented sulfamic acid as a less toxic and more environmentally friendly alternative electrolyte for industrial cleaning and corrosion inhibition. This highlights a broader interest in researching and utilizing compounds with less environmental impact and greater safety profiles for industrial applications (Verma & Quraishi, 2022).

Implications in Flavor Chemistry

Research on branched aldehydes, essential for flavor in foods, reviewed their production and breakdown from amino acids. This study underscores the relevance of understanding chemical and enzymatic pathways in creating desired flavor profiles in food products, suggesting potential applications for similar compounds in food science and technology (Smit, Engels, & Smit, 2009).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-4-11(12(14)15)13(18(3,16)17)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMDVCIJJNFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C1=CC=C(C=C1)C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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